Yttrium nitrate

Descripción general

Descripción

Yttrium nitrate is an inorganic compound with the chemical formula Y(NO₃)₃. It is commonly found in its hexahydrate form, Y(NO₃)₃·6H₂O, which appears as colorless crystals. This compound is highly soluble in water and is primarily used as a source of yttrium ions in various chemical processes .

Métodos De Preparación

Yttrium nitrate can be synthesized through several methods. One common laboratory method involves dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :

Y2O3+6HNO3→2Y(NO3)3+3H2O

In industrial settings, this compound is often produced by reacting yttrium-containing ores with nitric acid, followed by purification processes to obtain the desired compound.

Análisis De Reacciones Químicas

Yttrium nitrate undergoes various chemical reactions, including:

-

Thermal Decomposition: : When heated, this compound hexahydrate loses its water of crystallization and decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of basic this compound (YONO₃) .

-

Oxidation and Reduction: : this compound can participate in redox reactions, often serving as an oxidizing agent. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.

-

Substitution Reactions: : this compound can react with other anions to form different yttrium salts. For instance, reacting this compound with sodium carbonate (Na₂CO₃) can produce yttrium carbonate (Y₂(CO₃)₃).

Aplicaciones Científicas De Investigación

Materials Science

Nanoparticle Synthesis

Yttrium nitrate is widely utilized as a precursor for synthesizing yttrium oxide (Y₂O₃) nanoparticles through methods such as co-precipitation. These nanoparticles exhibit promising optical and electrochemical properties, making them suitable for applications in optoelectronics and photonics .

Coatings for Corrosion Resistance

In the production of coatings, this compound is incorporated into electrolytes for micro-arc oxidation (MAO) processes. The addition of this compound enhances the density and compactness of the coatings, resulting in improved corrosion resistance and wear resistance. Studies indicate that optimal concentrations can significantly reduce pore sizes and enhance protective qualities against environmental degradation .

Composite Materials

this compound is also used to modify the properties of magnesium alloys. By incorporating yttrium into these alloys, researchers have observed a reduction in degradation rates in biological environments, which is crucial for developing biodegradable implants. The presence of yttrium helps control galvanic corrosion and improves mechanical properties .

Catalysis

Green Chemistry Applications

this compound serves as an effective catalyst in various organic synthesis reactions. It has been employed in the rapid synthesis of supramolecules such as calixresorcinarenes, demonstrating its utility in green chemistry by facilitating reactions under mild conditions .

Photocatalytic Activity Enhancement

As a dopant, this compound enhances the photocatalytic activity of cerium oxide (CeO₂) structures. This modification allows for improved performance in environmental applications, such as pollutant degradation under UV light exposure .

Biomedical Applications

Antimicrobial Properties

Recent studies have explored the use of yttrium-based nanoparticles in biomedical applications, particularly their antimicrobial properties. For instance, yttrium fluoride (YF₃) nanoparticles synthesized from this compound have shown effectiveness against common bacterial pathogens when used to coat medical devices, reducing biofilm formation .

Bone Implant Development

this compound's role in modifying magnesium-based alloys extends to its potential use in bone implants. The controlled degradation rates and enhanced mechanical properties make these alloys suitable candidates for temporary implants that support bone healing while gradually dissolving .

Electronics

Electroactive Polymers

In electronics, this compound has been used to improve the dielectric properties of poly(vinylidene fluoride) (PVDF) thin films. The incorporation of yttrium enhances the electroactive β-phase nucleation within PVDF, which is essential for applications in sensors and actuators .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Materials Science | Nanoparticle synthesis (Y₂O₃), coatings for corrosion resistance | Improved optical/electrochemical properties; durability |

| Catalysis | Green synthesis of supramolecules; photocatalytic enhancement | Environmentally friendly processes; enhanced efficiency |

| Biomedical Engineering | Antimicrobial coatings; biodegradable implants | Reduced infection risk; controlled degradation rates |

| Electronics | Enhanced dielectric properties in PVDF films | Improved sensor/actuator performance |

Mecanismo De Acción

The mechanism of action of yttrium nitrate largely depends on its application. In the context of its use as a precursor for yttrium oxide nanoparticles, the compound undergoes thermal decomposition to form yttrium oxide. The resulting nanoparticles exhibit unique properties such as high thermal stability, corrosion resistance, and luminescence, which are exploited in various applications .

Comparación Con Compuestos Similares

Yttrium nitrate can be compared with other yttrium compounds such as yttrium chloride (YCl₃), yttrium sulfate (Y₂(SO₄)₃), and yttrium oxide (Y₂O₃). While all these compounds contain yttrium, they differ in their chemical properties and applications:

Yttrium Chloride: Soluble in water and used in the preparation of yttrium-based catalysts and materials.

Yttrium Sulfate: Also soluble in water, used in various chemical synthesis processes.

Yttrium Oxide: Insoluble in water, widely used in ceramics, phosphors, and as a sintering additive.

This compound is unique due to its high solubility in water and its role as a versatile precursor for various yttrium-containing materials.

Propiedades

Número CAS |

10361-93-0 |

|---|---|

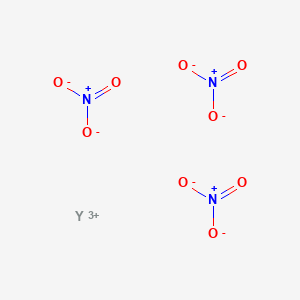

Fórmula molecular |

HNO3Y |

Peso molecular |

151.919 g/mol |

Nombre IUPAC |

nitric acid;yttrium |

InChI |

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4); |

Clave InChI |

DAHVGXJQRTYNST-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] |

SMILES canónico |

[N+](=O)(O)[O-].[Y] |

Key on ui other cas no. |

10361-93-0 |

Descripción física |

Liquid |

Pictogramas |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.